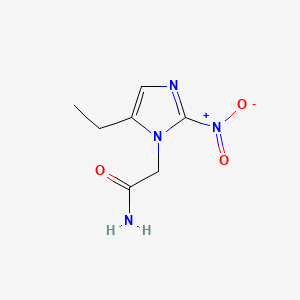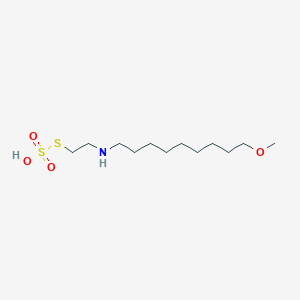
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with (5-fluoro-3-pyridinyl)methanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other pyridinecarboxylic acids. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.
特性
CAS番号 |
23723-31-1 |
|---|---|
分子式 |
C12H9FN2O2 |
分子量 |
232.21 g/mol |
IUPAC名 |
(5-fluoropyridin-3-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c13-11-4-9(5-15-7-11)8-17-12(16)10-2-1-3-14-6-10/h1-7H,8H2 |
InChIキー |
WOFJTSLEYUNNQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
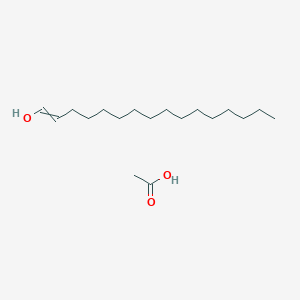
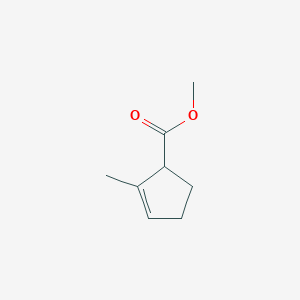
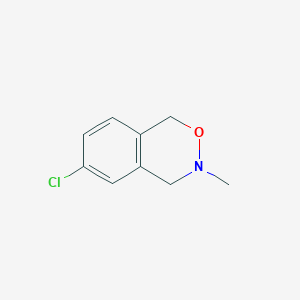
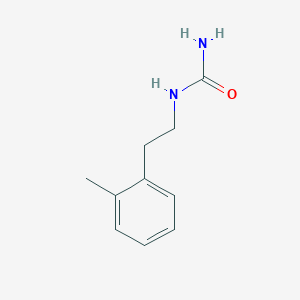
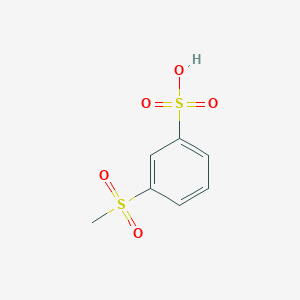
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
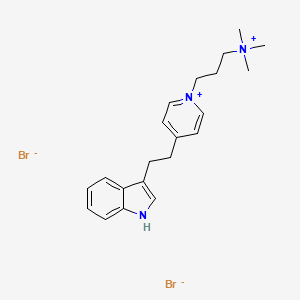

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)


